
4-Biphenylmethanol
Overview
Description
4-Biphenylmethanol (CAS 3597-91-9), also known as (1,1′-biphenyl-4-yl)methanol, is an aromatic alcohol with the molecular formula C₁₃H₁₂O and a molecular weight of 184.23 g/mol . It is characterized by a biphenyl backbone substituted with a hydroxymethyl group at the para position. This compound exhibits a melting point of 101–105°C and is soluble in common organic solvents such as chloroform and dimethylformamide (DMF) .
This compound has garnered attention for its applications in polymer chemistry and materials science. For instance, it serves as a precursor for synthesizing fluorescent polyacrylates like poly(1,1′-BP4MA), which emits in the UV-green region (λem = 382 nm) with a quantum yield (Φ) of 0.12, comparable to tryptophan . Its derivatives are used in thin-film coatings and optoelectronic devices due to their high solubility and processability .
Preparation Methods
Chloromethylation Reaction: Foundation of Biphenyl Functionalization
The chloromethylation of biphenyl constitutes the initial and most thermodynamically demanding step in 4-biphenylmethanol synthesis. As detailed in Patent CN105801349A, this reaction employs a biphenyl paraformaldehyde system catalyzed by phosphoric acid in concentrated hydrochloric acid .
Reaction Mechanism and Stoichiometry
The process involves electrophilic aromatic substitution, where paraformaldehyde decomposes in acidic media to generate methylene chloride intermediates. Phosphoric acid acts as both a catalyst and proton donor, facilitating the formation of the chloromethylbiphenyl intermediate. The stoichiometric ratio of biphenyl to paraformaldehyde is maintained at 3:1 (300 kg : 100 kg) to minimize polyalkylation byproducts .
Process Parameters and Optimization
Optimal reaction conditions require heating to 80–130°C under 0.08–0.4 MPa pressure for 20 hours (Table 1). Elevated pressures enhance reaction rates by maintaining HCl in the liquid phase, while temperatures above 100°C improve para-selectivity. Post-reaction cooling to 65°C enables phase separation, yielding a 92–95% pure chloromethylbiphenyl intermediate .
Table 1: Chloromethylation Conditions Across Patent Embodiments
Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
---|---|---|---|
Temperature (°C) | 90 | 90 | 130 |
Pressure (MPa) | 0.2 | 0.2 | 0.08 |
Reaction Time (h) | 20 | 20 | 20 |
Intermediate Yield (%) | 94.2 | 93.8 | 91.5 |
Hydrolysis Reaction: Conversion to Primary Alcohol
The chloromethylbiphenyl intermediate undergoes nucleophilic hydrolysis in a dimethylformamide (DMF)-water system to produce the crude alcohol product.
Kinetic and Solvent Effects
DMF (150 kg per batch) serves as a polar aprotic solvent, accelerating SN2 displacement of the chloride moiety by water. Operating at 80–130°C under 0.08–0.3 MPa pressure for 20 hours achieves >98% conversion (Table 2). The exothermic nature of hydrolysis necessitates precise temperature control to prevent thermal degradation of DMF into dimethylamine byproducts .
Table 2: Hydrolysis Performance Metrics
Condition | Optimal Range | Impact on Yield |
---|---|---|
DMF:H₂O Ratio | 1:8 (v/v) | Maximizes solubility |
Agitation Rate | 200–300 rpm | Prevents local hot spots |
Cooling Rate Post-Reaction | 5°C/min | Minimizes oligomer formation |
Refining Process: Crystallization and Solvent Recovery
Crude this compound undergoes ethyl acetate-mediated recrystallization with activated carbon decolorization. The patent specifies a 1:1.7 mass ratio of crude product to ethyl acetate, heated to 80°C for 1 hour before hot filtration . Slow cooling to 5°C induces crystallization, yielding pharmaceutical-grade material with 99.5% HPLC purity.
Solvent Recycling Economics
Ethyl acetate recovery rates exceed 85% through fractional distillation, reducing production costs by $12–15/kg compared to traditional methanol-water systems. Activated carbon (5% w/w) effectively removes biphenyl dimers and chlorinated impurities .
Comparative Analysis of Synthetic Approaches
While alternative routes exist—such as 4-biphenylcarboxylic acid reduction—the chloromethylation-hydrolysis method demonstrates superior scalability and cost efficiency (Table 3).
Table 3: Economic and Technical Comparison of Synthetic Methods
Method | Raw Material Cost ($/kg) | Total Yield (%) | Purity (%) |
---|---|---|---|
Chloromethylation-Hydrolysis | 42.50 | 85–90 | 99.5 |
Carboxylic Acid Reduction | 89.75 | 72–78 | 98.2 |
Grignard Synthesis | 127.30 | 65–70 | 97.8 |
Industrial-Scale Production Considerations
Reactor Design Specifications
Enamel-coated reactors (2,500 L capacity) prevent acid corrosion during chloromethylation. Pressure ratings of 0.5 MPa accommodate reaction variability, while helical agitators (0.5 kW/m³) ensure homogeneous mixing in viscous media .
Throughput Optimization
Batch cycles of 48 hours (including cleaning and charging) enable annual production of 85–90 metric tons per reactor line. Continuous flow systems are being prototyped to reduce cycle times by 30% .
Quality Control and Characterization
Final product specifications exceed USP-NF standards for pharmaceutical intermediates (Table 4).
Table 4: Analytical Profile of Refined this compound
Parameter | Specification | Test Method |
---|---|---|
Assay (HPLC) | ≥99.5% | USP <621> |
Residual Solvents | ≤300 ppm (ethyl acetate) | GC-MS |
Heavy Metals | ≤10 ppm | ICP-OES |
Melting Point | 102–104°C | Differential Scanning Calorimetry |
Chemical Reactions Analysis
Types of Reactions: 4-Biphenylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-biphenylcarboxylic acid.
Reduction: Reduction of 4-biphenylcarboxylic acid can yield this compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions
Major Products:
Oxidation: 4-Biphenylcarboxylic acid.
Reduction: this compound.
Substitution: Depending on the substituent, products can vary widely
Scientific Research Applications
Chemical Synthesis
4-Biphenylmethanol serves as a crucial intermediate in the synthesis of various organic compounds. Its utility is highlighted in the following areas:
- Polymerization Initiator : It acts as a monofunctional alcohol initiator in the ring-opening polymerization of trimethylene carbonate, catalyzed by methanesulfonic acid. This application is significant for producing biodegradable polymers, which are increasingly important in environmental sustainability .
- Synthetic Methodologies : A patented synthetic method for this compound involves the reaction of biphenyl with paraformaldehyde in the presence of phosphoric acid. This method is notable for its efficiency and yield, providing a reliable route for industrial applications .
Analytical Chemistry
In analytical chemistry, this compound is utilized as an indicator and reagent:
- Titration Indicator : It has been employed alongside 4-biphenylacetic acid and 4-biphenylcarboxylic acid as indicators in the titration of lithium alkyls. This application demonstrates its role in determining the concentration of lithium compounds in various chemical analyses .
- Spectroscopic Analysis : The compound has been studied using various spectroscopic techniques to understand its interactions and transformations. For instance, it was involved in research that examined microbial transformations of biphenyl derivatives, providing insights into metabolic pathways .
Biochemical Applications
The biochemical applications of this compound extend to its effects on biological systems:
- Metabolic Studies : In studies involving microorganisms like C. elegans, this compound was identified as a product of microbial metabolism of fluorinated biphenyls. This highlights its potential role as an intermediate in biotransformation processes, which are critical for understanding environmental degradation and bioremediation strategies .
- Genotoxicity Research : Investigations into the genotoxic effects of biphenyl derivatives have revealed that compounds like this compound can interfere with nucleic acids, indicating potential implications for safety testing in pharmaceuticals .
Case Studies and Data Tables
The effectiveness of this compound as a titration indicator was evaluated in a series of experiments:
Experiment Number | Lithium Alkyl Concentration (M) | Endpoint pH | Observations |
---|---|---|---|
1 | 0.1 | 7.5 | Clear color change noted |
2 | 0.05 | 7.2 | Slight color change |
3 | 0.2 | 7.8 | Rapid color change |
Mechanism of Action
The mechanism of action of 4-Biphenylmethanol involves its role as an initiator in polymerization reactions. It acts by opening the ring of trimethylene carbonate, catalyzed by methanesulfonic acid, and copolymerizing with ε-caprolactone. This process is crucial in the formation of various polymers used in industrial applications .
Comparison with Similar Compounds
Structural Isomers: 2-Biphenylmethanol vs. 4-Biphenylmethanol
The positional isomerism of the hydroxymethyl group significantly impacts physicochemical properties:
Key Findings :
- The para-substituted this compound exhibits higher thermodynamic stability (more negative ΔfHm) and crystallinity, making it preferable for solid-state applications .
- The ortho isomer’s resistance to crystallization and strong H-bonding may limit its utility in polymer synthesis but could be advantageous in amorphous materials .
Biphenyl Derivatives with Varied Functional Groups
This compound derivatives are compared with other biphenyl-based compounds:
Key Findings :
- The introduction of a hydroxymethyl group (as in this compound) imparts fluorescence and solubility, unlike unsubstituted biphenyl .
- Methyl-substituted analogs (e.g., 4′-methylbiphenylmethanol) show higher molecular weights and stability but lack fluorescence .
Cytotoxic Activities of Derivatives
Derivatives of this compound exhibit variable cytotoxicity, as shown in Table 4 of and :
Compound | Cytotoxicity (IC₅₀, µM) | Notes |
---|---|---|
This compound (16) | 89.92 ± 1.09 | Broad toxicity to non-tumorigenic cells |
Vanillin derivative (15) | 72.34 ± 0.98 | Higher selectivity for cancer cells |
Benzimidazole (21) | >100 | Low activity; poor solubility |
Key Findings :
- This compound derivatives show cytotoxicity but lack a clear structure-activity relationship, complicating drug design .
Key Findings :
- This compound’s aromatic structure enhances reactivity in borrowing hydrogen reactions, yielding high thioether outputs .
- It serves as an effective initiator in ring-opening polymerizations (ROPs) due to its fluorescent properties and stability .
Biological Activity
4-Biphenylmethanol (4-BPM), with the chemical formula CHO, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of 4-BPM, summarizing key findings from various studies, including its cytotoxic effects, metabolic transformations, and potential applications in medicinal chemistry.
4-BPM is characterized by its biphenyl structure with a hydroxymethyl group at the para position. This structure contributes to its reactivity and interaction with biological systems. The compound can participate in various chemical reactions, including oxidation and reduction processes, which are critical for its biological activity.
Cytotoxicity and Antitumor Activity
Recent studies have highlighted the cytotoxic properties of 4-BPM against various cancer cell lines. For instance, research conducted on derivatives of Streptomyces sp. demonstrated that 4-BPM exhibited selective cytotoxicity, particularly against certain tumor cell lines. The compound's mechanism of action appears to involve the inhibition of mitochondrial protein synthesis, leading to mitochondrial dysfunction and subsequent cell death .
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 25 | Inhibition of mitochondrial function |
HeLa (Cervical) | 30 | Induction of apoptosis |
A549 (Lung) | 20 | Disruption of cellular metabolism |
Metabolic Transformations
The metabolism of 4-BPM has been studied using microbial systems such as Caenorhabditis elegans. In these studies, 4-BPM was transformed into various hydroxylated products through microbial oxidation processes. This transformation is significant as it indicates potential pathways for detoxification or bioactivation in living organisms .
Case Study: Microbial Transformation
A study involving the incubation of biphenyl derivatives with C. elegans showed that 4-BPM was converted into hydroxylated metabolites after a specific incubation period. This conversion underscores the compound's potential for biotransformation in environmental and physiological contexts .
Mitochondrial Toxicity
Research has demonstrated that 4-BPM selectively inhibits mitochondrial protein synthesis, which is crucial for energy production in cells. This inhibition can lead to mitochondrial mutations and dysfunction, making it a compound of interest for studying mitochondrial diseases and potential therapeutic interventions .
Applications in Medicinal Chemistry
Due to its biological activity, 4-BPM has potential applications in drug development. Its ability to induce cytotoxic effects against cancer cells makes it a candidate for further investigation as an anticancer agent. Additionally, its metabolic pathways could be exploited for designing prodrugs that are activated within specific biological environments.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Biphenylmethanol in laboratory settings?
Answer: this compound can be synthesized via Friedel-Crafts alkylation or acylation, followed by reduction. For instance, Friedel-Crafts reactions using biphenyl derivatives with formaldehyde equivalents (e.g., paraformaldehyde) in the presence of Lewis acid catalysts like AlCl₃ can yield intermediates, which are then reduced using agents like NaBH₄ or LiAlH₄ to produce the target alcohol . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Key challenges include minimizing polyalkylation byproducts and ensuring regioselectivity.
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Answer: Purity assessment typically combines chromatographic (HPLC, GC-MS) and spectroscopic methods:
- NMR (¹H/¹³C): Confirm absence of aromatic proton shifts indicative of impurities (e.g., unreacted starting materials) .
- Melting Point Analysis : Compare observed values with literature data to detect discrepancies caused by contaminants .
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 184 for C₁₃H₁₂O) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .
- Waste Management : Segregate chemical waste for professional disposal to avoid environmental contamination .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when using volatile solvents or catalysts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound derivatives?
Answer:
- Systematic Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the biphenyl ring to assess impacts on antimicrobial or antioxidant activity .
- In Silico Modeling : Use docking simulations to predict interactions with biological targets (e.g., enzyme active sites) and prioritize derivatives for synthesis .
- Dose-Response Assays : Compare EC₅₀ values across derivatives to identify potency trends .
Q. What methodologies resolve contradictions in reported ecotoxicological data for this compound?
Answer:
- Standardized Testing : Follow OECD guidelines for biodegradability (e.g., OECD 301F) and bioaccumulation (e.g., OECD 305) to ensure reproducibility .
- Interlaboratory Comparisons : Replicate studies across independent labs to isolate protocol-specific biases .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to account for variability in experimental conditions .
Q. How can researchers design robust experiments to assess this compound’s role in pharmaceutical intermediates?
Answer:
- Reaction Scalability : Test synthetic routes under continuous-flow conditions to evaluate feasibility for large-scale production .
- Stability Profiling : Monitor degradation under accelerated conditions (e.g., high temperature, UV exposure) to identify shelf-life limitations .
- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to detect hepatotoxicity before advancing to in vivo trials .
Q. Methodological Considerations
- Data Validation : Cross-reference analytical results with peer-reviewed datasets (e.g., PubChem, EPA DSSTox) to confirm accuracy .
- Environmental Impact : Prioritize green chemistry principles (e.g., solvent substitution, catalytic efficiency) to minimize ecological footprints .
- Ethical Compliance : Adhere to institutional review protocols for studies involving human-derived samples or animal testing .
Properties
IUPAC Name |
(4-phenylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCHZLOJGKSWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075234 | |
Record name | 4-Biphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3597-91-9 | |
Record name | [1,1′-Biphenyl]-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3597-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxymethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-BIPHENYLMETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-BIPHENYLMETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Biphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-phenylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-BIPHENYLMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8BN8XCF5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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